Metamifop

Description

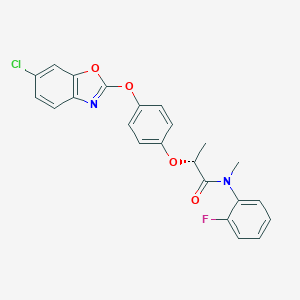

Structure

3D Structure

Propriétés

Numéro CAS |

256412-89-2 |

|---|---|

Formule moléculaire |

C23H18ClFN2O4 |

Poids moléculaire |

440.8 g/mol |

Nom IUPAC |

(2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide |

InChI |

InChI=1S/C23H18ClFN2O4/c1-14(22(28)27(2)20-6-4-3-5-18(20)25)29-16-8-10-17(11-9-16)30-23-26-19-12-7-15(24)13-21(19)31-23/h3-14H,1-2H3/t14-/m1/s1 |

Clé InChI |

ADDQHLREJDZPMT-CQSZACIVSA-N |

SMILES |

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

SMILES isomérique |

C[C@H](C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

SMILES canonique |

CC(C(=O)N(C)C1=CC=CC=C1F)OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl |

Autres numéros CAS |

256412-89-2 |

Pictogrammes |

Irritant; Environmental Hazard |

Synonymes |

2-(4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy)-2'-fluoro-N-methylpropionanilide metamifop |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of Metamifop on Acetyl-CoA Carboxylase

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Metamifop is a selective, post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical family.[1][2][3] Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase), a critical component in the fatty acid biosynthesis pathway of susceptible grass species.[1][2][4] By disrupting lipid production, this compound effectively halts cell membrane formation and new cell growth, leading to the death of the target weed. This guide provides a comprehensive overview of the molecular interactions, inhibition kinetics, relevant experimental protocols, and the mechanisms of resistance associated with this compound's action on ACCase.

Introduction to this compound and Acetyl-CoA Carboxylase

This compound is a novel AOPP herbicide developed for the control of annual and perennial grassy weeds in various broadleaf crops, particularly rice.[1][3][4] Its selectivity stems from differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf crops.[4]

Acetyl-CoA carboxylase (ACCase, EC 6.4.1.2) is an essential biotin-containing enzyme that catalyzes the first committed step in the biosynthesis of long-chain fatty acids: the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA.[4][5] In all Gramineae (grass) species, ACCase exists in a homomeric form in the chloroplasts, making it a prime target for selective herbicides.[6] Lipids, derived from fatty acids, are fundamental components of cell membranes and are vital for plant growth and development.[4][7] Inhibition of ACCase leads to a rapid cessation of lipid synthesis, ultimately resulting in plant death.[4]

Core Mechanism of Action: Inhibition of the ACCase Carboxyltransferase (CT) Domain

This compound is absorbed through the foliage and translocated via the phloem to the meristematic regions of the plant, where active cell division and growth occur.[4] The herbicidal activity of this compound and other AOPP ('FOP') herbicides is due to their specific interaction with the carboxyltransferase (CT) domain of the ACCase enzyme.[6][8]

The mechanism involves the following key steps:

-

Binding to the CT Domain: this compound binds to the active site of the CT domain.[8] This binding is non-competitive with respect to substrates like HCO₃⁻, Mg²⁺, and ATP, but competitive with the acetyl-CoA substrate.[6]

-

Unique Interaction: Molecular modeling and docking studies have shown that this compound interacts with a different region in the active site of the CT domain compared to other ACCase inhibitors.[8]

-

Role of Protonation: A crucial aspect of its binding mechanism is the protonation of the nitrogen atom in its oxazole (B20620) ring. This protonation allows this compound to form an NH- functional group, which then interacts with the CT domain, potentially mimicking the behavior of the enzyme's natural substrate, biotin.[8]

-

Disruption of Fatty Acid Synthesis: By binding to the CT domain, this compound blocks the transcarboxylation step, thereby shutting down the entire fatty acid biosynthesis pathway.[4][8]

-

Cellular Effects: The lack of fatty acids prevents the formation of new phospholipids (B1166683) and glycolipids required for cell membranes. This leads to the arrest of cell division and growth. Visible symptoms include damage to the ultrastructure of chloroplasts, chlorosis, and eventual necrosis, with complete plant death typically occurring within two weeks.[1][8]

The (R)-enantiomer of this compound is the biologically active form that interacts with the enzyme.[9]

References

- 1. This compound 20% EC, OD Herbicide | Selective Post-Emergence Grass Control [smagrichem.com]

- 2. rayfull.com [rayfull.com]

- 3. This compound – 江苏富田农化有限公司 [ftagrochem.com]

- 4. 작물보호제 | 한국농업 대표기업 | 팜한농 [farmhannong.com]

- 5. taylorfrancis.com [taylorfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Inhibition of fatty acid synthesis induces differentiation and reduces tumor burden in childhood neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. This compound (Ref: DBH-129) [sitem.herts.ac.uk]

Metamifop: A Technical Guide to its Chemical Structure, Properties, and Herbicidal Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamifop is a post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class. It is highly effective in controlling annual grass weeds, particularly in rice cultivation. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, mode of action, toxicological profile, and herbicidal efficacy of this compound. Detailed experimental protocols for key toxicological and efficacy studies are provided, and critical pathways and workflows are visualized using Graphviz diagrams. All quantitative data are summarized in structured tables for ease of reference and comparison.

Chemical Identity and Physicochemical Properties

This compound is the (R)-enantiomer of 2-{4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy}-N-(2-fluorophenyl)-N-methylpropanamide. The (R)-isomer is the biologically active form of the molecule.[1]

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | (2R)-2-[4-[(6-chloro-1,3-benzoxazol-2-yl)oxy]phenoxy]-N-(2-fluorophenyl)-N-methylpropanamide[2] |

| CAS Number | 256412-89-2[2] |

| Molecular Formula | C₂₃H₁₈ClFN₂O₄[2] |

| Molecular Weight | 440.8 g/mol [2] |

| SMILES | C--INVALID-LINK--OC2=CC=C(C=C2)OC3=NC4=C(O3)C=C(C=C4)Cl[2] |

| InChIKey | ADDQHLREJDZPMT-CQSZACIVSA-N[2] |

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Melting Point | 77.0 - 78.5 °C |

| Boiling Point | Decomposes before boiling |

| Density | 1.39 g/cm³ |

| Vapor Pressure | 1.51 x 10⁻⁴ mPa (25 °C) |

| Solubility in Water | 0.687 mg/L (20 °C, pH 7) |

| Solubility in Organic Solvents (g/L, 20 °C) | Acetone (B3395972): >250, Methanol: >250, Ethyl acetate: >250, Xylene: >250, n-heptane: 2.32 |

| LogP (Octanol-Water Partition Coefficient) | 5.47 (pH 7, 20 °C) |

Synthesis of this compound

This compound can be synthesized through a multi-step chemical process. A general synthetic pathway involves the reaction of key intermediates, (R)-2-(4-hydroxyphenoxy)propionic acid and 2,6-dichlorobenzoxazole (B51379), followed by amidation.[3]

Synthesis Workflow

Caption: General chemical synthesis workflow for this compound.

Detailed Experimental Protocol for Synthesis

A detailed, step-by-step protocol for the synthesis of this compound is outlined below, based on established chemical principles for aryloxyphenoxypropionate herbicides.

Step 1: Synthesis of (R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid

-

In a reaction vessel, dissolve (R)-2-(4-hydroxyphenoxy)propionic acid in a suitable solvent such as water.

-

Add potassium hydroxide to the solution and stir at a controlled temperature (e.g., 30-40°C) to form the potassium salt.[3]

-

In a separate vessel, dissolve 2,6-dichlorobenzoxazole in a solvent like acetone.

-

Add the 2,6-dichlorobenzoxazole solution dropwise to the potassium salt solution while maintaining the reaction temperature (e.g., 50-55°C).[3]

-

After the reaction is complete (monitored by a suitable technique like TLC), remove the acetone under reduced pressure.

-

Filter the mixture to collect the potassium salt of the intermediate product.

-

Dissolve the collected salt in water and acidify with hydrochloric acid to precipitate (R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid.

-

Filter, wash with water, and dry the solid product.

Step 2: Synthesis of this compound

-

Suspend the (R)-2-[4-(6-chloro-2-benzoxazolyloxy)phenoxy]propionic acid in an inert solvent (e.g., toluene) and add a chlorinating agent such as thionyl chloride to form the acid chloride.

-

In a separate flask, dissolve N-methyl-2-fluoroaniline in a suitable solvent.

-

Add the previously prepared acid chloride solution dropwise to the N-methyl-2-fluoroaniline solution, maintaining a controlled temperature.

-

After the reaction is complete, wash the reaction mixture with water and an aqueous base (e.g., sodium bicarbonate solution) to remove unreacted starting materials and byproducts.

-

Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Remove the solvent under reduced pressure to obtain crude this compound.

-

Purify the crude product by recrystallization from a suitable solvent to yield pure this compound.

Mode of Action

This compound is a selective, systemic, post-emergence herbicide. Its primary mode of action is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase).[2] ACCase is a critical enzyme in the biosynthesis of fatty acids, which are essential components of plant cell membranes.[4]

Signaling Pathway of ACCase Inhibition

Caption: Simplified signaling pathway of this compound's herbicidal action.

By inhibiting ACCase, this compound disrupts the production of fatty acids, leading to a loss of cell membrane integrity and ultimately causing the death of susceptible grass weeds.[4] The selectivity of this compound is attributed to differences in the structure of the ACCase enzyme between susceptible grasses and tolerant broadleaf crops.[5]

Toxicological Profile

The toxicological profile of this compound has been evaluated through various studies to determine its potential effects on non-target organisms.

Table 3: Acute Toxicity of this compound

| Study | Species | Route | Value |

| Acute Oral LD₅₀ | Rat | Oral | >2000 mg/kg bw |

| Acute Dermal LD₅₀ | Rat | Dermal | >2000 mg/kg bw |

| Acute Inhalation LC₅₀ (4h) | Rat | Inhalation | 2.61 mg/L |

| Skin Irritation | Rabbit | Dermal | Non-irritating |

| Eye Irritation | Rabbit | Ocular | Non-irritating |

Experimental Protocols for Toxicological Studies

The following protocols are based on the OECD Guidelines for the Testing of Chemicals, which are internationally accepted standards for assessing the safety of chemical substances.

-

Animal Selection: Healthy, young adult rats of a single sex (usually females) are used.

-

Housing and Feeding: Animals are housed individually with controlled temperature, humidity, and lighting. Standard laboratory diet and water are provided ad libitum.

-

Dose Administration: The test substance is administered orally in a single dose via gavage. A stepwise procedure is used, starting with a dose expected to produce some toxicity.

-

Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

-

Pathology: A gross necropsy is performed on all animals at the end of the study.

-

Data Analysis: The results are used to classify the substance according to its acute oral toxicity.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Preparation of Skin: The fur on the dorsal area of the trunk is clipped 24 hours before the test.

-

Application of Test Substance: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a small area of the clipped skin and covered with a gauze patch.

-

Exposure and Observation: The patch is removed after a 4-hour exposure period. The skin is observed for erythema and edema at 1, 24, 48, and 72 hours after patch removal.

-

Scoring and Classification: The severity of the skin reactions is scored, and the substance is classified based on the scores.

-

Animal Selection: Healthy, young adult albino rabbits are used.

-

Pre-examination: Both eyes of each animal are examined for any pre-existing defects.

-

Instillation of Test Substance: A single dose (0.1 mL for liquids or 0.1 g for solids) of the test substance is instilled into the conjunctival sac of one eye. The other eye serves as a control.

-

Observation: The eyes are examined for corneal opacity, iritis, and conjunctival redness and chemosis at 1, 24, 48, and 72 hours after instillation.

-

Scoring and Classification: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the eye irritation.

Herbicidal Efficacy

This compound has demonstrated high efficacy in controlling a range of annual grass weeds in rice fields.

Experimental Protocol for Herbicide Efficacy Trial in Rice

The following is a generalized protocol for conducting a field trial to evaluate the efficacy of a herbicide like this compound in rice.

Caption: Workflow for a herbicide efficacy field trial.

-

Site Selection and Preparation: Select a field with a uniform history of weed infestation. Prepare the land according to standard local practices for rice cultivation.

-

Experimental Design: Use a randomized complete block design (RCBD) with a sufficient number of replications (typically 3-4).

-

Treatments: Include a range of this compound application rates, a standard herbicide check, a weed-free control (manual weeding), and an untreated (weedy) control.

-

Plot Establishment: Mark out individual plots of a specified size. Sow or transplant rice at the recommended spacing.

-

Herbicide Application: Apply the herbicide treatments at the specified growth stage of the weeds and crop using a calibrated sprayer to ensure uniform coverage.

-

Data Collection:

-

Weed Assessment: At regular intervals after application, assess weed density (number of weeds per unit area) and weed biomass (dry weight of weeds).

-

Crop Phytotoxicity: Visually assess any injury to the rice plants using a standardized rating scale (e.g., 0-10 or 0-100%).

-

Yield and Yield Components: At harvest, measure the grain yield and other relevant parameters such as panicle number and 1000-grain weight.

-

-

Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

Environmental Fate

The environmental fate of this compound is influenced by processes such as photodegradation and microbial degradation.

Degradation Pathway

This compound can be degraded in the environment through the cleavage of its ether and amide linkages, leading to the formation of several metabolites.[4][6]

Caption: Simplified degradation pathway of this compound.

Conclusion

This compound is a highly effective and selective aryloxyphenoxypropionate herbicide for the control of grass weeds in rice. Its mode of action through the inhibition of ACCase provides a targeted approach to weed management. The toxicological profile of this compound indicates a low level of acute toxicity to mammals. Understanding the chemical properties, synthesis, and biological activity of this compound is crucial for its safe and effective use in agriculture and for the development of new herbicidal compounds. This technical guide provides a foundational resource for researchers and professionals working in these fields.

References

- 1. Herbicide Injury – ACCase Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 2. Catalytic N-methyl amidation of carboxylic acids under cooperative conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. scielo.br [scielo.br]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

A Deep Dive into the Enantioselective Bioactivity of Metamifop

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Metamifop, a post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) class, is a critical tool in the management of grassy weeds in various agricultural settings. As a chiral compound, this compound exists in two enantiomeric forms: (R)-metamifop and (S)-metamifop. It is widely established that the herbicidal activity of this compound is primarily, if not exclusively, attributed to the (R)-enantiomer[1]. This technical guide delves into the comparative bioactivity of these enantiomers, providing a comprehensive overview of their mechanism of action, available quantitative data, and the experimental protocols used for their evaluation.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

The primary mode of action for this compound and other AOPP herbicides is the inhibition of the enzyme acetyl-CoA carboxylase (ACCase)[2][3]. ACCase is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis: the carboxylation of acetyl-CoA to produce malonyl-CoA. This process is fundamental for the production of lipids necessary for cell membrane integrity and plant growth.

This compound specifically targets the carboxyltransferase (CT) domain of ACCase in susceptible grass species[4]. The inhibition of this enzyme disrupts lipid synthesis, leading to a cascade of cellular failures and ultimately, plant death[3].

The enantioselectivity of AOPP herbicides is a well-documented phenomenon. Molecular modeling studies have proposed an "active conformation" for the (R)-enantiomers of this herbicide class. This conformation, stabilized by the generalized anomeric effect around the propionate (B1217596) ether bond, allows the (R)-methyl group to be distal to the phenoxy fragment, facilitating a precise fit into the ACCase active site. Conversely, the (S)-enantiomer experiences steric hindrance from the (S)-methyl group, which prevents it from adopting this active conformation and effectively binding to the enzyme[5].

Quantitative Bioactivity Data

In Vitro ACCase Inhibition

The inhibitory potential of a compound against its target enzyme is typically quantified by the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: ACCase Inhibition by this compound

| Compound | Target Enzyme Source | IC50 (nM) | Reference |

| This compound (racemic) | Echinochloa crus-galli ACCase | 41.1 | [4][6] |

| (R)-metamifop | Not Available | - | - |

| (S)-metamifop | Not Available | - | - |

Note: The IC50 value presented is for the racemic mixture of this compound. It is anticipated that the IC50 for (R)-metamifop would be significantly lower (more potent) than the racemate, while the IC50 for (S)-metamifop would be substantially higher.

In Vivo Herbicidal Activity

The herbicidal efficacy of a compound on whole plants is often expressed as the GR50 value, which is the dose of the herbicide required to cause a 50% reduction in plant growth (typically measured as fresh or dry weight).

Table 2: Herbicidal Activity of this compound against Echinochloa crus-galli

| Compound | Population | GR50 (g a.i./ha) | Reference |

| This compound (racemic) | Susceptible | Not specified in available results | - |

| This compound (racemic) | Resistant | Not specified in available results | - |

| (R)-metamifop | Not Available | - | - |

| (S)-metamifop | Not Available | - | - |

Note: While specific GR50 values for the individual enantiomers were not found, it is the (R)-enantiomer that is responsible for the herbicidal activity observed with the racemic mixture.

Experimental Protocols

ACCase Enzyme Extraction and Inhibition Assay

This protocol outlines the steps for extracting ACCase from plant tissue and performing an in vitro inhibition assay.

Experimental Workflow: ACCase Inhibition Assay

Caption: Workflow for ACCase extraction and in vitro inhibition assay.

Methodology:

-

Enzyme Extraction:

-

Harvest fresh, young leaf tissue from the target weed species (e.g., Echinochloa crus-galli).

-

Homogenize the tissue in a cold extraction buffer containing a buffering agent (e.g., Tricine-HCl), a chelating agent (e.g., EDTA), cryoprotectants (e.g., glycerol), and protease inhibitors.

-

Centrifuge the homogenate to pellet cell debris.

-

Perform a fractional ammonium sulfate precipitation to enrich the ACCase protein in the supernatant.

-

Centrifuge to pellet the precipitated proteins and resuspend the pellet in a suitable assay buffer.

-

Desalt the enzyme preparation using a gel filtration column (e.g., Sephadex G-25) to remove excess salts.

-

Determine the protein concentration of the final enzyme extract (e.g., using the Bradford assay).

-

-

ACCase Inhibition Assay:

-

Prepare a reaction mixture containing the enzyme extract, assay buffer (with ATP, MgCl₂, and NaH¹⁴CO₃), and varying concentrations of the (R)- and (S)-metamifop enantiomers.

-

Initiate the enzymatic reaction by adding acetyl-CoA.

-

Incubate the reaction at a controlled temperature (e.g., 34°C) for a specific time.

-

Terminate the reaction by adding a strong acid (e.g., HCl).

-

Quantify the amount of radiolabeled malonyl-CoA formed using liquid scintillation counting.

-

Calculate the percentage of enzyme inhibition for each inhibitor concentration relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Whole-Plant Herbicidal Activity Bioassay

This protocol describes a typical greenhouse experiment to determine the herbicidal efficacy of the this compound enantiomers on a target weed.

Experimental Workflow: Whole-Plant Bioassay

Caption: Workflow for a whole-plant herbicidal activity bioassay.

Methodology:

-

Plant Growth:

-

Sow seeds of the target weed species in pots containing a suitable growing medium.

-

Cultivate the plants in a greenhouse under controlled conditions (temperature, light, humidity).

-

Once the seedlings have emerged, thin them to a uniform number per pot.

-

-

Herbicide Application:

-

Prepare stock solutions of (R)-metamifop and (S)-metamifop and perform serial dilutions to obtain a range of application rates.

-

Apply the herbicide solutions to the plants at a specific growth stage (e.g., 2-3 leaf stage) using a calibrated sprayer to ensure uniform coverage.

-

Include an untreated control group for comparison.

-

-

Data Collection and Analysis:

-

Maintain the plants in the greenhouse for a specified period after treatment (e.g., 21 days).

-

Visually assess the plants for signs of phytotoxicity (e.g., chlorosis, necrosis, stunting).

-

Harvest the above-ground biomass from each pot.

-

Measure the fresh weight and/or dry weight of the harvested biomass.

-

Calculate the percent growth reduction for each treatment relative to the untreated control.

-

Determine the GR50 value for each enantiomer by fitting the growth reduction data to a dose-response curve.

-

Signaling Pathway

The primary signaling pathway affected by this compound is the fatty acid biosynthesis pathway, which is directly inhibited by the binding of the (R)-enantiomer to ACCase.

Signaling Pathway: this compound Inhibition of Fatty Acid Synthesis

Caption: Inhibition of fatty acid synthesis by (R)-metamifop.

Conclusion

The bioactivity of the herbicide this compound is clearly enantioselective, with the (R)-enantiomer being the active form responsible for the inhibition of acetyl-CoA carboxylase and subsequent herbicidal effects. While direct comparative quantitative data for the individual enantiomers is not extensively published, the established mechanism of action for aryloxyphenoxypropionate herbicides provides a strong theoretical and practical basis for this selectivity. The inactive (S)-enantiomer is considered to contribute minimally to the overall herbicidal efficacy and may represent an unnecessary environmental load. The development and use of enantiopure (R)-metamifop formulations could, therefore, offer the dual benefits of enhanced herbicidal potency at lower application rates and a reduced environmental footprint. Further research providing direct comparative IC50 and GR50 values for the individual enantiomers would be invaluable for a more complete quantitative understanding of their respective biological activities.

References

- 1. This compound (Ref: DBH-129) [sitem.herts.ac.uk]

- 2. escholarship.org [escholarship.org]

- 3. This compound|ACCase Inhibitor Herbicide|For Research [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Origin of enantiomeric selectivity in the aryloxyphenoxypropionic acid class of herbicidal acetyl coenzyme A carboxylase (ACCase) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Metamifop's Mode of Action in Echinochloa crus-galli: A Technical Guide

For Immediate Release

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the mode of action of metamifop, an aryloxyphenoxypropionate (APP) herbicide, in Echinochloa crus-galli (barnyardgrass), one of the most problematic weeds in rice cultivation. The document details the molecular mechanism of inhibition, physiological effects, the evolution of resistance mechanisms, and the experimental protocols used to elucidate these findings.

Core Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's primary mode of action is the inhibition of the enzyme Acetyl-CoA Carboxylase (ACCase).[1] ACCase is a critical enzyme in the biosynthesis of fatty acids, catalyzing the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA. This process is a fundamental step for the synthesis of lipids, which are essential for building cell membranes and energy storage in plants.

This compound specifically targets the carboxyltransferase (CT) domain of the plastidial ACCase in susceptible grass species like E. crus-galli.[1] Molecular studies, including docking and dynamics simulations, have revealed that this compound interacts with a distinct region within the active site of the CT domain, differentiating its binding mode from other ACCase inhibitors. A key feature of this interaction is the protonation of the nitrogen atom in this compound's oxazole (B20620) ring, which plays a crucial role in its binding and inhibitory activity.[1] By blocking the ACCase enzyme, this compound effectively halts lipid synthesis, leading to the cessation of growth and eventual death of the weed.

Caption: this compound inhibits ACCase, blocking the conversion of Acetyl-CoA to Malonyl-CoA.

Physiological and Cellular Effects

Following the application of this compound, susceptible E. crus-galli plants exhibit a series of physiological symptoms. Initial effects include the cessation of growth, followed by chlorosis and necrosis, typically appearing at the meristematic regions where fatty acid synthesis is most active.

At the cellular level, transmission electron microscopy has shown that this compound treatment causes severe damage to the ultrastructure of chloroplasts in E. crus-galli cells.[1] As the concentration of this compound increases, the thylakoid structures within the chloroplasts become disorganized and the overall integrity of the organelle is compromised, reflecting the critical role of lipids in maintaining chloroplast structure and function.[1]

Mechanisms of Resistance in Echinochloa crus-galli

The extensive use of this compound has led to the evolution of resistant E. crus-galli populations.[2] Resistance is broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).

Target-Site Resistance (TSR)

TSR results from genetic mutations in the ACCase gene that alter the enzyme's structure, thereby reducing the binding affinity of the herbicide.[2] Several amino acid substitutions in the CT domain of ACCase have been identified in this compound-resistant Echinochloa species.

| Mutation | Conferred Resistance To | Reference |

| Cys-2088-Arg | This compound, cyhalofop-butyl, fenoxaprop-P-ethyl, clethodim | [2][3] |

| Trp-2027-Cys | ACCase-inhibiting herbicides | [4] |

| Ile-1781-Leu | This compound and other ACCase inhibitors | [4] |

| Trp-1999-Ser | This compound | [4] |

Non-Target-Site Resistance (NTSR)

NTSR mechanisms prevent the herbicide from reaching its target site in a lethal concentration. In E. crus-galli, the primary NTSR mechanism against this compound is enhanced metabolic detoxification.[5] This is often associated with the overexpression of detoxification enzymes, particularly Glutathione S-transferases (GSTs).[2][5] Studies have shown that resistant populations have a faster rate of this compound metabolism compared to susceptible ones.[5] The application of GST inhibitors, such as NBD-Cl, can reverse this resistance, confirming the central role of this enzyme family.[5]

Caption: Resistance mechanisms: TSR alters the target enzyme; NTSR detoxifies the herbicide.

Quantitative Data Summary

Table 1: Resistance Levels to this compound and Other ACCase Inhibitors in E. crus-galli

| Population | Herbicide | Resistance Index (RI) | Resistance Type | Reference(s) |

| JS-R | This compound | 4.3-fold | NTSR (GSTs) | [5] |

| HS01 | This compound | 11.76-fold | TSR (Cys-2088-Arg) | [3] |

| HS01 | Cyhalofop-butyl | 9.33-fold | Cross-Resistance | [3] |

| HS01 | Fenoxaprop-P-ethyl | 5.80-fold | Cross-Resistance | [3] |

| Jiangxi (R) | This compound | 2.9-fold | Cross-Resistance | [6][7] |

| Jiangxi (R) | Cyhalofop-butyl | 13.5-fold | NTSR | [6][7] |

Table 2: Weed Control Efficacy of this compound against E. crus-galli

| This compound Dose (g a.i./ha) | Weed Control Efficiency (%) | Growth Stage at Application | Reference |

| 100 | High | 2-3 leaf stage | [8] |

| 125 | High | 2-3 leaf stage | [8] |

| 150 | 76 - 82 | Post-emergence | [9] |

| 200 | 80 - 84 | Post-emergence | [9] |

Key Experimental Protocols

Whole-Plant Dose-Response Bioassay

This protocol determines the level of resistance at the whole-plant level.

-

Plant Growth: Seeds of susceptible (S) and potentially resistant (R) E. crus-galli populations are germinated and grown in pots under controlled greenhouse conditions (e.g., 30/25°C day/night temperature, 12-h photoperiod).

-

Herbicide Application: At the 3- to 4-leaf stage, seedlings are treated with a range of this compound doses. A typical range for a susceptible population might be 0 to 240 g a.i./ha, while a resistant population may require doses up to 1920 g a.i./ha.[4] A control group is treated with water only.

-

Data Collection: After a set period (typically 15-21 days), the above-ground fresh weight of the surviving plants is measured.

-

Data Analysis: The fresh weight data is expressed as a percentage of the untreated control. A logistic regression model is used to calculate the herbicide dose required to cause 50% growth reduction (GR₅₀). The Resistance Index (RI) is then calculated as the ratio of the GR₅₀ of the R population to the GR₅₀ of the S population.

In Vitro ACCase Activity and Inhibition Assay

This assay measures the direct effect of the herbicide on ACCase enzyme activity. The malachite green colorimetric assay is a viable non-radioactive method.[10][11]

-

Enzyme Extraction: Fresh leaf tissue (e.g., 0.5 g) from S and R plants is flash-frozen in liquid nitrogen and ground to a fine powder. The powder is homogenized in an extraction buffer. The homogenate is centrifuged, and the supernatant containing the crude enzyme extract is collected.

-

Assay Reaction: The reaction is initiated by adding the crude enzyme extract to a reaction mixture containing buffer, ATP, MgCl₂, acetyl-CoA, and varying concentrations of this compound.

-

Quantification: The reaction measures the amount of ADP produced, which is stoichiometrically equivalent to the amount of malonyl-CoA synthesized. The malachite green reagent is added, which forms a colored complex with the inorganic phosphate (B84403) released during ATP hydrolysis. The absorbance is read at ~630 nm using a microplate reader.[11]

-

Data Analysis: Enzyme activity is calculated and expressed as a percentage of the activity in the no-herbicide control. The herbicide concentration that inhibits 50% of the enzyme activity (I₅₀) is determined using a non-linear regression model.[11]

Analysis of Metabolic Resistance Using Inhibitors

This protocol investigates the involvement of metabolic enzymes like GSTs or P450s in resistance.

-

Plant Growth and Pre-treatment: R population seedlings are grown to the 3- to 4-leaf stage. A subset of plants is pre-treated with a metabolic inhibitor. For example, the GST inhibitor 4-chloro-7-nitrobenzoxadiazole (NBD-Cl) at 270 g a.i./ha is applied 48 hours before the herbicide.[3]

-

Herbicide Application: The inhibitor-treated plants and a non-pre-treated control group are then sprayed with a dose of this compound known to be sublethal to the R population.

-

Evaluation: Plant survival and injury are assessed after 21 days. A significant increase in herbicide damage in the inhibitor-pre-treated plants indicates that the inhibited enzyme class is involved in resistance.

References

- 1. researchgate.net [researchgate.net]

- 2. cambridge.org [cambridge.org]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Mechanism of this compound resistance in Digitaria ciliaris var. chrysoblephara from Jiangsu, China [frontiersin.org]

- 5. Enhanced metabolic resistance mechanism endows resistance to this compound in Echinochloa crus-galli (L.) P. Beauv - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. cabidigitallibrary.org [cabidigitallibrary.org]

- 9. researchgate.net [researchgate.net]

- 10. nusearch.nottingham.ac.uk [nusearch.nottingham.ac.uk]

- 11. Detecting the effect of ACCase-targeting herbicides on ACCase activity utilizing a malachite green colorimetric functional assay | Weed Science | Cambridge Core [cambridge.org]

The Synthesis and Development of Metamifop: A Technical Guide

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Metamifop is a selective post-emergence herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class. It provides effective control of a wide range of annual and perennial grass weeds in various broadleaf crops, particularly rice. Its mode of action is the inhibition of acetyl-CoA carboxylase (ACCase), a critical enzyme in the fatty acid biosynthesis pathway of susceptible grass species. This technical guide provides a comprehensive overview of the synthesis, development, mechanism of action, and biological efficacy of this compound, intended to serve as a valuable resource for researchers and professionals in the fields of agrochemical synthesis and herbicide development.

Introduction

The development of selective herbicides has been a cornerstone of modern agriculture, enabling significant increases in crop yields through effective weed management. This compound, developed by the Korean chemical technology research institute, emerged as a potent solution for controlling problematic grass weeds in rice cultivation.[1] As an AOPP herbicide, it exhibits high efficacy against weeds that are biochemically similar to the crop, a challenge that requires a high degree of selectivity. This document details the chemical synthesis of this compound, its biochemical mechanism, and the experimental protocols used to validate its activity.

Chemical Synthesis of this compound

The commercial synthesis of this compound is a multi-step process rooted in aryloxyphenoxypropionate chemistry.[2] The synthesis primarily involves the preparation of key intermediates, followed by their condensation and subsequent amidation to yield the final active ingredient. Both chemical and enzymatic synthesis routes have been developed.

Chemical Synthesis Pathway

The chemical synthesis of this compound can be achieved through the reaction of (R)-2-[4-(6-chloro-1,3-benzoxazol-2-yloxy)phenoxy]propionic acid with N-methyl-2-fluoroaniline. A common pathway involves the following key steps:

-

Formation of (R)-2-(4-hydroxyphenoxy)propionic acid potassium salt: (R)-2-(4-hydroxyphenoxy)propionic acid is reacted with potassium hydroxide.[3]

-

Synthesis of the benzoxazole (B165842) intermediate: 2,6-dichlorobenzoxazole (B51379) is reacted with the potassium salt of (R)-2-(4-hydroxyphenoxy)propionic acid.[3]

-

Acyl chlorination: The resulting product is then subjected to an acylating chlorination reaction.[3]

-

Amidation: The final step is the amidation of the acyl chloride with N-methyl-2-fluoroaniline to produce this compound.[3]

An alternative patented method describes the synthesis of the intermediate (R)-2-(4-(6-chloro-2-benzoxazolyloxy)phenoxy)propionic acid using water as a solvent and 18-crown-6 (B118740) as a catalyst.[4]

References

- 1. CN110863020A - Method for synthesizing this compound by enzyme method - Google Patents [patents.google.com]

- 2. This compound (Ref: DBH-129) [sitem.herts.ac.uk]

- 3. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN111732554B - Synthesis method of this compound intermediate - Google Patents [patents.google.com]

Toxicological Profile of Metamifop on Non-Target Aquatic Organisms: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamifop, a post-emergence herbicide belonging to the aryloxyphenoxy-propionate (AOPP) chemical class, is primarily used for the control of grass weeds in rice paddies. Its mode of action involves the inhibition of acetyl-CoA carboxylase (ACCase), an enzyme crucial for fatty acid biosynthesis in susceptible plants.[1] While effective in its agricultural application, the potential for this compound to enter aquatic ecosystems raises concerns about its impact on non-target aquatic organisms. This technical guide provides a comprehensive overview of the toxicological profile of this compound, summarizing key findings on its effects on fish, aquatic invertebrates, algae, and amphibians. The document details experimental methodologies, presents quantitative toxicity data in a structured format, and visualizes the known mechanisms of toxicity, including endocrine disruption and oxidative stress signaling pathways.

Acute and Chronic Toxicity to Aquatic Organisms

This compound exhibits varying degrees of toxicity to different non-target aquatic organisms. The following tables summarize the available quantitative data on its acute and chronic effects.

Fish

This compound has been shown to be highly toxic to several fish species. Acute toxicity is typically evaluated by determining the median lethal concentration (LC50), which is the concentration of the chemical that is lethal to 50% of the test population over a specified period, commonly 96 hours.

Table 1: Acute Toxicity of this compound to Fish

| Species | Life Stage | Exposure Duration (hours) | Endpoint | Value (mg/L) | Reference |

| Zebrafish (Danio rerio) | Embryo | 96 | LC50 | 0.648 | [2] |

| Zebrafish (Danio rerio) | Larvae (72 hph) | 96 | LC50 | 0.216 | [2] |

| Rainbow Trout (Oncorhynchus mykiss) | - | 96 | LC50 | 0.307 | [3] |

| Swamp Eel (Monopterus albus) | - | 96 | LC50 | 0.785 | [4] |

Aquatic Invertebrates

Aquatic invertebrates, such as daphnids, are crucial components of freshwater ecosystems. The acute toxicity to these organisms is often measured as the median effective concentration (EC50), which is the concentration that causes a specific sublethal effect (e.g., immobilization) in 50% of the test population.

Table 2: Acute Toxicity of this compound to Aquatic Invertebrates

| Species | Exposure Duration (hours) | Endpoint | Value (mg/L) | Reference |

| Daphnia magna | 48 | EC50 (Immobilization) | 0.288 | [3] |

Algae

Algae are primary producers in aquatic environments, and their health is vital for the entire ecosystem. The toxicity of herbicides to algae is typically assessed by measuring the inhibition of their growth.

Table 3: Toxicity of this compound to Algae

| Species | Exposure Duration (hours) | Endpoint | Value (mg/L) | Reference |

| Not Specified | 72 | EC50 (Growth Inhibition) | 2.03 | [3] |

Amphibians

Amphibians are considered sensitive indicators of environmental contamination due to their permeable skin and complex life cycles.

Table 4: Acute Toxicity of this compound to Amphibians

| Species | Life Stage | Exposure Duration (hours) | Endpoint | Value (mg/L) | Reference | |---|---|---|---|---| | African Clawed Frog (Xenopus laevis) | Tadpole | 96 | LC50 | 0.634 |[5] |

Experimental Protocols

The toxicity data presented above are derived from studies that generally follow standardized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reliability and comparability of ecotoxicological data.

Fish Acute Toxicity Test (Following OECD Guideline 203)

This test determines the concentration of a substance that is lethal to 50% of the test fish within a 96-hour exposure period.

-

Test Organism: Species such as Zebrafish (Danio rerio) or Rainbow Trout (Oncorhynchus mykiss) are commonly used.

-

Test Conditions:

-

Exposure Duration: 96 hours.

-

Test Vessels: Inert materials (e.g., glass).

-

Loading Rate: A specified biomass of fish per volume of test solution.

-

Water Quality: Reconstituted or dechlorinated tap water with controlled pH (typically 6.0-8.5), hardness, and temperature.

-

Feeding: Fish are generally not fed during the test.

-

Test Concentrations: A geometric series of at least five concentrations and a control.

-

-

Endpoint: Mortality is the primary endpoint, recorded at 24, 48, 72, and 96 hours. The 96h-LC50 is calculated using statistical methods.

Daphnia sp. Acute Immobilisation Test (Following OECD Guideline 202)

This test assesses the acute toxicity of a substance to Daphnia magna.

-

Test Organism: Young daphnids (<24 hours old).

-

Test Conditions:

-

Exposure Duration: 48 hours.

-

Test Vessels: Glass beakers or tubes.

-

Test Medium: Reconstituted water with defined mineral content.

-

Temperature: 18-22°C.

-

Lighting: A 16-hour light: 8-hour dark photoperiod.

-

Feeding: Daphnids are not fed during the test.

-

Test Concentrations: At least five concentrations in a geometric series, plus a control.

-

-

Endpoint: Immobilization, defined as the inability to swim within 15 seconds after gentle agitation. The 48h-EC50 is determined.[6][7][8]

Alga, Growth Inhibition Test (Following OECD Guideline 201)

This test evaluates the effect of a substance on the growth of freshwater algae.[9][10][11][12][13]

-

Test Organism: Exponentially growing cultures of a selected green alga (e.g., Pseudokirchneriella subcapitata).

-

Test Conditions:

-

Exposure Duration: 72 hours.

-

Culture Medium: A nutrient-rich medium.

-

Temperature: 21-24°C.

-

Lighting: Continuous, uniform illumination.

-

Test Concentrations: At least five concentrations and a control.

-

-

Endpoint: Inhibition of growth, measured as a reduction in algal biomass over the test period. The 72h-EC50 for growth rate inhibition is calculated.

Fish Embryo Acute Toxicity (FET) Test (Following OECD Guideline 236)

This test provides an alternative to the acute fish toxicity test using adult fish.

-

Test Organism: Newly fertilized zebrafish (Danio rerio) eggs.

-

Test Conditions:

-

Exposure Duration: 96 hours.

-

Test Setup: Multi-well plates.

-

Test Concentrations: A minimum of five concentrations and a control.

-

-

Endpoints: Four apical observations are recorded as indicators of mortality: (i) coagulation of fertilized eggs, (ii) lack of somite formation, (iii) lack of detachment of the tail-bud from the yolk sac, and (iv) lack of heartbeat.[1][3][14][15] The 96h-LC50 is calculated based on these endpoints.

Amphibian Toxicity Testing (Chronic Exposure)

Chronic toxicity studies investigate the effects of longer-term, lower-level exposures. A study on Xenopus laevis tadpoles provides an example protocol.[5]

-

Test Organism: Xenopus laevis tadpoles.

-

Test Conditions:

-

Exposure Duration: 14, 21, and 35 days.

-

Test Concentration: A sublethal concentration (e.g., 0.063 mg/L) based on the acute LC50 value.

-

-

Endpoints: A range of sublethal endpoints are measured, including:

-

Growth (body weight).

-

Behavioral changes.

-

Neurotransmitter levels.

-

Fat metabolism.

-

Oxidative stress biomarkers (e.g., antioxidant enzyme activity, malondialdehyde levels).

-

Endocrine disruption (thyroid hormone levels and related gene expression).

-

Mechanisms of Toxicity

This compound can induce toxicity in non-target aquatic organisms through several mechanisms, primarily endocrine disruption and the induction of oxidative stress.

Endocrine Disruption

This compound has been shown to act as an endocrine-disrupting chemical (EDC), particularly affecting the reproductive system of fish. It can interfere with the Hypothalamus-Pituitary-Gonadal-Liver (HPGL) axis, which regulates steroid hormone biosynthesis and reproductive processes.[16][17][18]

Caption: this compound's disruption of the HPGL axis in fish.

Oxidative Stress

Exposure to this compound can lead to an overproduction of reactive oxygen species (ROS) in aquatic organisms, resulting in oxidative stress. This imbalance between ROS production and the antioxidant defense system can cause cellular damage. One of the key signaling pathways involved in the inflammatory response to oxidative stress is the NF-κB pathway.[4][19][20]

Caption: this compound-induced oxidative stress and NF-κB signaling.

Conclusion

The available data indicate that this compound poses a significant toxicological risk to non-target aquatic organisms. It is highly toxic to fish and aquatic invertebrates at concentrations that may be relevant in agricultural runoff scenarios. Furthermore, sublethal effects, including endocrine disruption and oxidative stress, can occur at lower concentrations, potentially leading to long-term impacts on the health and reproductive success of aquatic populations. The mechanisms of toxicity involve interference with critical physiological pathways, highlighting the need for careful environmental risk assessment and management practices to mitigate the exposure of aquatic ecosystems to this herbicide. Further research is warranted to fully elucidate the chronic effects of this compound on a broader range of aquatic species and to understand the potential for ecosystem-level impacts.

References

- 1. Fish Embyo Acute Toxicity Service | ZeClinics® [zeclinics.com]

- 2. researchgate.net [researchgate.net]

- 3. oecd.org [oecd.org]

- 4. Effects of this compound on Defense Systems in Monopterus albus [ouci.dntb.gov.ua]

- 5. Xenopus laevis tadpoles exposed to this compound: Changes in growth, behavioral endpoints, neurotransmitters, antioxidant system and thyroid development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. shop.fera.co.uk [shop.fera.co.uk]

- 7. OECD 202: Daphnia Sp., Immobilization Test - Situ Biosciences [situbiosciences.com]

- 8. Immediate immobilisation test according to OECD 202 - Analytice [analytice.com]

- 9. oecd.org [oecd.org]

- 10. eurofins.com.au [eurofins.com.au]

- 11. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Situ Biosciences [situbiosciences.com]

- 12. OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test - Aropha [aropha.com]

- 13. catalog.labcorp.com [catalog.labcorp.com]

- 14. oecd.org [oecd.org]

- 15. Fish: Embryo Toxicity (FET) Static | Scymaris [scymaris.com]

- 16. Chronic exposure to low concentration of this compound induces reproductive endocrine disruption and courtship behavior disorders in zebrafish (Danio rerio) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. This compound as an estrogen-like chemical affects the pituitary-hypothalamic-gonadal (HPG) axis of female rice field eels (Monopterus albus) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. This compound as an estrogen-like chemical affects the pituitary-hypothalamic-gonadal (HPG) axis of female rice field eels (Monopterus albus) - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Effects of this compound on Defense Systems in Monopterus albus - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

The Environmental Fate and Photodegradation of Metamifop: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Metamifop, a post-emergent herbicide of the aryloxyphenoxypropionate class, is primarily utilized for the control of annual and perennial grass weeds in rice cultivation. Its efficacy and selectivity make it a valuable tool in agriculture; however, understanding its environmental persistence, degradation pathways, and ultimate fate is critical for assessing its ecological impact and ensuring food safety. This technical guide provides an in-depth overview of the environmental degradation of this compound, with a particular focus on its photodegradation pathways, supported by experimental data and methodologies.

Environmental Dissipation of this compound

This compound is subject to various degradation processes in the environment, including photodegradation, hydrolysis, and microbial degradation. The rate of dissipation is influenced by environmental factors such as light intensity, pH, temperature, and microbial activity.

Photodegradation

Photodegradation is a key pathway for the dissipation of this compound, especially in aqueous environments and on soil surfaces.[1] Studies have shown that this compound degrades rapidly when exposed to light. The half-life of this compound under a high-pressure mercury lamp is approximately 2.1 hours, while under a xenon lamp, it is 9.3 hours.[1] In organic solvents, the photodegradation rate varies, with half-lives ranging from 2.5 to 25.3 hours in methanol, ethanol, n-hexane, and acetone (B3395972).[1] The initial concentration of this compound can also affect the rate of photodegradation, with higher concentrations leading to slower degradation rates in aqueous solutions.[1]

Hydrolysis

This compound is readily hydrolyzed in water, contributing to its relatively short residual life in aquatic systems.[1] The rate of hydrolysis is dependent on the pH of the water.[2]

Soil Degradation

In soil, the degradation of this compound is influenced by both abiotic and biotic factors. While photodegradation can occur on the soil surface, microbial degradation is a significant contributor to its breakdown within the soil matrix. The persistence of this compound in soil is generally greater than in water or on plant surfaces.[3]

Field studies have reported varying half-lives for this compound in soil, ranging from 11.7 to 20.2 days.[4] The dissipation in soil typically follows first-order kinetics.[3] Factors such as soil type, organic matter content, pH, and microbial populations can significantly impact the degradation rate.[3]

Photodegradation Pathways of this compound

The photodegradation of this compound proceeds through a series of reactions initiated by the absorption of light energy. The primary mechanism involves the homolytic fission of carbon-oxygen bonds.[5][6] This leads to the formation of several intermediate metabolites, which are further degraded.

Upon irradiation with UV light (e.g., λ = 300 nm), this compound undergoes degradation, with nearly 10% degrading within 30 minutes and over 80% after 4 hours.[5][7][8] The major identified photodegradation products include:

-

N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide (HPFMA) : This is the most abundant metabolite, accounting for a significant percentage of the degradation products.[5][7]

-

N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropionamide (HPPFMA) : This metabolite is formed and subsequently degrades to HPFMA.[5][7]

-

4-(6-chlorobenzooxazol-2-yloxy)phenol (CBOP) : This product further degrades to 6-chloro-3H-benzooxazol-2-one (CBO).[5][7]

The proposed photodegradation pathway suggests that the initial cleavage of the ether linkages in the this compound molecule is a key step, leading to the formation of various radical species that then react to form the observed metabolites.[5][7]

Quantitative Data on this compound Degradation

The following tables summarize the quantitative data on the degradation of this compound from various studies.

Table 1: Photodegradation Half-Life (DT50) of this compound under Different Light Sources

| Light Source | Solvent/Matrix | Half-Life (DT50) | Reference |

| High-Pressure Mercury Lamp | Aqueous Solution | 2.1 hours | [1] |

| Xenon Lamp | Aqueous Solution | 9.3 hours | [1] |

| UV Lamp (λ = 300 nm) | Water/Acetonitrile | >80% degradation in 4 hours | [5][7][8] |

Table 2: Environmental Fate Half-Life (DT50) of this compound in Different Matrices

| Matrix | Location/Study Type | Half-Life (DT50) | Reference |

| Plant (Rice) | Nanjing, China (Field) | 3.5 days | [4] |

| Plant (Rice) | Nanchang, China (Field) | 2.2 days | [4] |

| Water (Paddy Field) | Nanjing, China (Field) | 1.3 days | [4] |

| Water (Paddy Field) | Nanchang, China (Field) | 2.3 days | [4] |

| Soil (Paddy Field) | Nanjing, China (Field) | 11.7 days | [4] |

| Soil (Paddy Field) | Nanchang, China (Field) | 20.2 days | [4] |

Table 3: Major Photodegradation Products of this compound and Their Relative Abundance

| Degradation Product | Acronym | Formation (%) after 4h UV Irradiation | Reference |

| N-(2-fluorophenyl)-2-hydroxy-N-methylpropionamide | HPFMA | 50.8 | [5][7] |

| N-methyl-2-fluoroaniline | NMFA | 8.5 | [5][7] |

| N-methyl-2-oxo-N-phenylpropionamide | MOPPA | 6.6 | [5][7] |

| N-(2-fluorophenyl)-2-(4-hydroxyphenoxy)-N-methylpropionamide | HPPFMA | 3.9 | [5][7] |

| 4-(6-chlorobenzooxazol-2-yloxy)phenol | CBOP | 1.2 | [5][7] |

| 6-chloro-3H-benzooxazol-2-one | CBO | 6.6 (from CBOP degradation) | [5][7] |

Experimental Protocols

Photodegradation Study

Objective: To investigate the photodegradation kinetics and identify the degradation products of this compound in an aqueous solution.

Methodology:

-

Sample Preparation: A solution of this compound in a water/acetonitrile mixture is prepared to ensure solubility.[5][7]

-

Irradiation: The solution is irradiated using a UV lamp with a specific wavelength, typically around 300 nm.[5][7] Samples are collected at various time intervals (e.g., 0, 30, 60, 120, 240 minutes) to monitor the degradation process.[7]

-

Sample Analysis: The collected samples are analyzed using Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the parent compound and its degradation products.[5][7]

Field Dissipation Study in a Paddy Field Ecosystem

Objective: To determine the dissipation rate and half-life of this compound in rice plants, paddy water, and soil under real-world agricultural conditions.

Methodology:

-

Experimental Setup: Field plots are established in a rice paddy. This compound is applied at a recommended dosage.[3]

-

Sampling: Samples of rice plants, paddy water, and soil are collected at predetermined intervals after application (e.g., 0, 1, 3, 7, 15, 30, and 60 days).[3]

-

Sample Preparation and Extraction:

-

Water: Extracted with a suitable organic solvent like ethyl acetate.[9]

-

Soil: Extracted with acetone under acidic conditions.[9]

-

Plant: Extracted with acetone.[9]

-

The extracts are then subjected to cleanup procedures, which may include solid-phase extraction (SPE) to remove interfering substances.[9]

-

-

Analysis: The concentrations of this compound and its major metabolites are determined using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][9]

-

Data Analysis: The dissipation kinetics are determined, and the half-life (DT50) is calculated assuming first-order kinetics.[3]

Visualizations

Caption: Proposed photodegradation pathway of this compound.

Caption: Workflow for a field dissipation study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a Residue Analysis Method for this compound in Paddy Water, Soil, and Rice with HPLC -The Korean Journal of Pesticide Science | 학회 [koreascience.kr]

- 3. researchgate.net [researchgate.net]

- 4. Residues of this compound and its metabolites in paddy rice [nyxxb.cn]

- 5. [PDF] Development of a Residue Analysis Method for this compound in Paddy Water, Soil, and Rice with HPLC | Semantic Scholar [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. rayfull.com [rayfull.com]

- 8. escholarship.org [escholarship.org]

- 9. Photodegradation pathways and mechanisms of the herbicide this compound in a water/acetonitrile solution. | Semantic Scholar [semanticscholar.org]

Metamifop's Disruption of the Plant Fatty Acid Biosynthesis Pathway: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metamifop, a member of the aryloxyphenoxypropionate (AOPP) class of herbicides, is a potent and selective inhibitor of acetyl-CoA carboxylase (ACCase) in susceptible grass species.[1][2][3][4] This enzyme catalyzes the first committed and rate-limiting step in the de novo biosynthesis of fatty acids.[1][5] Inhibition of ACCase by this compound leads to a depletion of malonyl-CoA, a critical building block for fatty acid elongation.[1] Consequently, the synthesis of essential fatty acids required for the formation and maintenance of cell membranes is halted, leading to a cascade of cellular disruptions and ultimately, plant death.[1][6] This technical guide provides an in-depth exploration of this compound's mechanism of action, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its study, and visual representations of the key pathways and experimental workflows involved.

Mechanism of Action: Inhibition of Acetyl-CoA Carboxylase

This compound's primary mode of action is the specific inhibition of the plastidial form of acetyl-CoA carboxylase (ACCase).[1][7][8] ACCase is a biotin-dependent enzyme that facilitates the ATP-dependent carboxylation of acetyl-CoA to form malonyl-CoA.[1][5] This reaction is the initial and regulatory step in the fatty acid biosynthesis pathway.

This compound acts as a non-competitive inhibitor with respect to the substrates ATP and bicarbonate, but as a competitive inhibitor with respect to acetyl-CoA. It binds to the carboxyltransferase (CT) domain of the ACCase enzyme, preventing the transfer of the carboxyl group from biotin (B1667282) to acetyl-CoA.[4][9] This targeted inhibition is highly specific to the ACCase found in most grass species (monocots), while the ACCase in broadleaf plants (dicots) is largely insensitive, providing the basis for this compound's selectivity.[8]

The inhibition of ACCase leads to a rapid cessation of fatty acid synthesis.[10] Fatty acids are fundamental components of phospholipids (B1166683) and galactolipids, which are the primary constituents of all cellular membranes, including the plasma membrane and the membranes of organelles like chloroplasts and mitochondria. The disruption of membrane integrity and function is a primary consequence of this compound action, leading to leakage of cellular contents and a collapse of cellular homeostasis.[1][5][6]

Quantitative Data on this compound's Inhibitory Activity

The efficacy of this compound as an ACCase inhibitor is quantified by its 50% inhibitory concentration (IC50 or I50), which is the concentration of the herbicide required to reduce the activity of the ACCase enzyme by half. These values can vary depending on the plant species, the specific isoform of ACCase, and the experimental conditions.

| Plant Species | Common Name | IC50 / I50 Value | Reference |

| Echinochloa crus-galli | Barnyardgrass | 41.1 nM | [3][4] |

| Eleusine indica | Goosegrass | 38 µM | [11] |

| Agrostis stolonifera | Creeping Bentgrass | > 100 µM | [11] |

| Poa pratensis | Kentucky Bluegrass | > 100 µM | [11] |

| Cynodon dactylon | Bermudagrass | 0.7 µM | [8] |

Impact on Downstream Fatty Acid Biosynthesis

The inhibition of ACCase by this compound has a direct and significant impact on the profile of fatty acids within the plant. With the production of malonyl-CoA blocked, the de novo synthesis of all major fatty acids is consequently inhibited. This leads to a general decrease in the cellular pool of key fatty acids.

| Fatty Acid | Typical Change After this compound Treatment | Significance |

| Palmitic acid (16:0) | Decrease | Precursor for longer-chain fatty acids. |

| Stearic acid (18:0) | Decrease | Key saturated fatty acid. |

| Oleic acid (18:1) | Decrease | Major monounsaturated fatty acid. |

| Linoleic acid (18:2) | Decrease | Essential polyunsaturated fatty acid. |

| α-Linolenic acid (18:3) | Decrease | Essential polyunsaturated fatty acid. |

Note: The specific quantitative changes in the fatty acid profile can be determined using the Gas Chromatography-Mass Spectrometry (GC-MS) protocol outlined in Section 4.2.

Experimental Protocols

In Vitro ACCase Activity and Inhibition Assay (Malachite Green Colorimetric Method)

This protocol provides a method for measuring ACCase activity and its inhibition by this compound using a non-radioactive colorimetric assay.

1. Enzyme Extraction: a. Homogenize 1 gram of fresh, young leaf tissue from a susceptible grass species in 5 mL of ice-cold extraction buffer (100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 2 mM DTT, 10% glycerol, 1 mM PMSF, and 1% (w/v) PVPP). b. Filter the homogenate through four layers of cheesecloth. c. Centrifuge the filtrate at 15,000 x g for 20 minutes at 4°C. d. Collect the supernatant containing the crude enzyme extract. e. Determine the protein concentration of the extract using a standard method (e.g., Bradford assay).

2. ACCase Activity Assay: a. Prepare a reaction mixture containing:

- 50 mM HEPES-KOH (pH 8.0)

- 2 mM ATP

- 5 mM MgCl₂

- 15 mM KCl

- 50 mM NaHCO₃

- 0.5 mM DTT

- 0.2 mM Acetyl-CoA b. For the inhibition assay, add varying concentrations of this compound (e.g., 0, 10, 50, 100, 500, 1000 nM) to the reaction mixture. c. Pre-incubate the mixture at 30°C for 10 minutes. d. Initiate the reaction by adding the enzyme extract (to a final protein concentration of 0.1-0.2 mg/mL). e. Incubate at 30°C for 30 minutes. f. Stop the reaction by adding 1 M HCl.

3. Malachite Green Assay for Phosphate (B84403) Detection: a. The activity of ACCase is determined by measuring the amount of ADP produced, which is then converted to ATP and the remaining ATP is hydrolyzed to release phosphate. The released inorganic phosphate is quantified using the malachite green reagent. b. Add malachite green reagent to the reaction mixture. c. Incubate at room temperature for 15 minutes. d. Measure the absorbance at 620 nm. e. Calculate the amount of phosphate produced by comparing to a standard curve of known phosphate concentrations.

4. Data Analysis: a. Calculate the specific activity of ACCase (nmol of product formed per minute per mg of protein). b. For the inhibition assay, plot the percentage of ACCase inhibition against the logarithm of the this compound concentration. c. Determine the IC50 value from the resulting dose-response curve.

Analysis of Fatty Acid Profile by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the steps for extracting and analyzing the fatty acid composition of plant tissue.

1. Lipid Extraction: a. Homogenize 100 mg of fresh plant tissue in a mixture of chloroform (B151607):methanol (B129727) (2:1, v/v). b. Add an internal standard (e.g., heptadecanoic acid) for quantification. c. Shake the mixture vigorously and then centrifuge to separate the phases. d. Collect the lower chloroform phase containing the lipids. e. Evaporate the solvent under a stream of nitrogen gas.

2. Fatty Acid Methyl Ester (FAME) Derivatization: a. Add 2 mL of 2% H₂SO₄ in methanol to the dried lipid extract. b. Heat the mixture at 80°C for 1 hour to convert the fatty acids to their methyl esters. c. After cooling, add 1 mL of hexane (B92381) and 0.5 mL of water. d. Vortex and centrifuge to separate the phases. e. Collect the upper hexane phase containing the FAMEs.

3. GC-MS Analysis: a. Inject an aliquot of the FAME extract into a GC-MS system equipped with a suitable capillary column (e.g., DB-23). b. Use a temperature program to separate the different FAMEs based on their boiling points and polarity. c. The mass spectrometer will identify the individual FAMEs based on their mass spectra.

4. Data Analysis: a. Identify the fatty acids present in the sample by comparing their retention times and mass spectra to those of known standards. b. Quantify the amount of each fatty acid by comparing its peak area to the peak area of the internal standard.

Visualizations

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Lipid Biosynthesis Inhibitors [ouci.dntb.gov.ua]

- 8. Herbicide Inhibitors of Fatty Acid Synthesis and Elongation | Inhibitors of Fatty Acid Synthesis and Elongation - passel [passel2.unl.edu]

- 9. researchgate.net [researchgate.net]

- 10. Fluazifop, a grass-selective herbicide which inhibits acetyl-CoA carboxylase in sensitive plant species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Identification and Mechanism of Echinochloa crus-galli Resistance to Fenoxaprop-p-ethyl with respect to Physiological and Anatomical Differences - PMC [pmc.ncbi.nlm.nih.gov]

Biochemical pathway of ACCase inhibition by Metamifop

An In-depth Technical Guide to the Biochemical Pathway of ACCase Inhibition by Metamifop

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Acetyl-CoA carboxylase (ACCase) is a biotin-dependent enzyme that catalyzes the first committed step in fatty acid biosynthesis, a pathway essential for cell membrane integrity and plant development. In grasses, the plastidic form of this enzyme is a homodimer and serves as the primary target for several classes of herbicides. This compound, an aryloxyphenoxypropionate (APP) herbicide, is a potent and selective inhibitor of this grass ACCase. This document provides a detailed technical overview of the biochemical pathway of ACCase inhibition by this compound, its molecular binding mechanism, quantitative inhibition data, known resistance mechanisms, and key experimental protocols for its study. This compound functions by binding to the carboxyltransferase (CT) domain of the ACCase enzyme, preventing the formation of malonyl-CoA and thereby halting lipid synthesis, which ultimately leads to plant death in susceptible grass species.[1][2][3]

ACCase Structure and Catalytic Function

In grasses (Poaceae family), the plastidic ACCase is a large, multi-domain homomeric enzyme, meaning its entire catalytic machinery is contained on a single type of polypeptide chain that dimerizes to become active.[4][5] This structure is distinct from the heteromeric ACCase found in most other plants, which is insensitive to APP herbicides.[3][6] The homomeric enzyme has three key functional domains:

-

Biotin (B1667282) Carboxylase (BC): Catalyzes the ATP-dependent carboxylation of a biotin prosthetic group.

-

Biotin Carboxyl Carrier Protein (BCCP): Covalently holds the biotin group and transfers it between the BC and CT active sites.

-

Carboxyltransferase (CT): Transfers the activated carboxyl group from biotin to acetyl-CoA, producing malonyl-CoA.[5][7][8]

The overall reaction proceeds in two distinct steps, occurring at different active sites:

-

BC Reaction: MgATP + HCO₃⁻ + Biotin-BCCP → Carboxybiotin-BCCP + MgADP + Pi

-

CT Reaction: Carboxybiotin-BCCP + Acetyl-CoA → Malonyl-CoA + Biotin-BCCP

This compound specifically inhibits the second step of this process.

Biochemical Pathway and Molecular Mechanism of Inhibition

This compound exerts its herbicidal effect by directly inhibiting the carboxyltransferase (CT) activity of ACCase.[1][9] Kinetic studies have shown that APP herbicides act as competitive inhibitors with respect to acetyl-CoA and as non-competitive inhibitors regarding ATP and bicarbonate, confirming their action on the CT domain.[10][11]

Binding Site Interaction

Molecular modeling, docking, and dynamics simulations have elucidated the binding mechanism of this compound.[9]

-

Binding Location: this compound binds within the active site of the CT domain, specifically at the dimer interface of the two ACCase polypeptide chains.[6]

-

Unique Binding Mode: The binding mode of this compound is distinct from that of other ACCase inhibitors. It interacts with a different region within the CT active site compared to herbicides like haloxyfop (B150297) or pinoxaden.[1][6][9]

-

Key Chemical Feature: The protonation of the nitrogen atom in the oxazole (B20620) ring of the this compound molecule is crucial for its stable interaction with the CT domain.[1][2][9] This feature plays a key role in forming critical bonds with amino acid residues in the binding pocket.

-

Amino Acid Interaction: For one specific FOP (this compound), residue Thr194 was essential to the interacting and binding to the CT domain.[5][11]

Quantitative Inhibition Data

The potency of this compound is quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce enzyme activity by 50%.

| Herbicide | Target Enzyme | Weed Species | IC50 Value | Reference |

| This compound | Acetyl-CoA Carboxylase (ACCase) | Echinochloa crus-galli (Barnyardgrass) | 41.1 nM | [1][10] |

Mechanisms of Resistance

The continuous use of this compound has led to the evolution of resistant weed populations.[12][13] Resistance can be broadly categorized into two types: target-site resistance (TSR) and non-target-site resistance (NTSR).[12][13][14]

-

Target-Site Resistance (TSR): This form of resistance arises from single nucleotide polymorphisms (SNPs) in the ACCase gene that result in amino acid substitutions within the herbicide's binding pocket.[12] These changes reduce the binding affinity of the herbicide to the enzyme. For APP herbicides like this compound, mutations at positions such as Trp-2027 and Trp-1999 are common.[12][13] The Trp-2027-Cys substitution, for instance, has been explicitly linked to this compound resistance.[12][15]

-

Non-Target-Site Resistance (NTSR): This involves mechanisms that prevent a lethal dose of the herbicide from reaching the target enzyme.[14] This can include reduced herbicide uptake or translocation, but the most common mechanism is enhanced metabolic detoxification.[16] Enzymes such as glutathione (B108866) S-transferases (GSTs) can metabolize this compound into non-toxic compounds before it can inhibit ACCase.[16]

The level of resistance is often expressed as a Resistance Index (RI), calculated as the ratio of the herbicide dose required to kill 50% of the resistant population (GR50) to that of the susceptible population.

| Weed Species | Resistant Population | Resistance Index (RI) | Resistance Mechanism | Reference |

| Digitaria ciliaris var. chrysoblephara | JYX-8 | 30.64 | TSR (Trp-2027-Cys) | [12] |

| Digitaria ciliaris var. chrysoblephara | JTX-98 | 14.38 | NTSR (presumed) | [12] |

| Digitaria ciliaris var. chrysoblephara | JTX-99 | 23.19 | NTSR (presumed) | [12] |

| Echinochloa crus-galli | JS-R | 4.3 | NTSR (GST-mediated) | [16] |

Experimental Protocols

Protocol: ACCase Activity Inhibition Assay (Colorimetric Method)

This protocol outlines a method for determining the in vitro inhibition of ACCase by this compound using a non-radioactive, malachite green-based colorimetric assay. This assay measures the amount of inorganic phosphate (B84403) (Pi) released from the ATP hydrolysis in the first step of the ACCase reaction, which is coupled to the second step.

1. Crude Enzyme Extraction: a. Harvest 1-2 g of fresh young leaf tissue from susceptible plants. b. Immediately freeze in liquid nitrogen and grind to a fine powder using a mortar and pestle. c. Homogenize the powder in 3-5 mL of ice-cold extraction buffer (e.g., 100 mM HEPES-KOH pH 7.5, 2 mM EDTA, 5 mM DTT, 10% glycerol, and protease inhibitors). d. Centrifuge the homogenate at ~15,000 x g for 20 minutes at 4°C. e. Collect the supernatant containing the crude enzyme extract and keep on ice. Determine protein concentration using a standard method (e.g., Bradford assay).

2. Inhibition Assay: a. Prepare a series of this compound dilutions in the appropriate solvent (e.g., DMSO) to achieve final concentrations ranging from 0 nM to ~1000 nM. b. In a 96-well microplate, add 10 µL of each this compound dilution (or solvent control). c. Add 50 µL of the crude enzyme extract (diluted to a standard protein concentration) to each well. d. Incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme. e. Initiate the enzymatic reaction by adding 40 µL of a reaction mixture containing 50 mM HEPES-KOH pH 7.5, 2 mM MgCl₂, 15 mM KCl, 2.5 mM ATP, 15 mM NaHCO₃, and 0.5 mM acetyl-CoA. f. Incubate the reaction at 30-34°C for 20-30 minutes.

3. Quantification and Data Analysis: a. Stop the reaction by adding a reagent that also detects the phosphate produced, such as a malachite green-molybdate solution.[17][18] b. After a color development period (e.g., 15-20 minutes), measure the absorbance at ~630 nm using a microplate reader.[18] c. Convert absorbance values to percent inhibition relative to the no-herbicide control. d. Plot percent inhibition versus the log of this compound concentration and fit the data to a four-parameter logistic curve to determine the IC50 value.[18]

Protocol: Molecular Modeling Workflow for Inhibitor Binding Analysis

This protocol describes the computational steps used to investigate the interaction between this compound and the ACCase CT domain.[9]

1. Homology Modeling: a. Obtain the amino acid sequence of the ACCase CT domain from the target weed species (e.g., Echinochloa crus-galli). b. Identify a suitable high-resolution crystal structure of a homologous protein (e.g., yeast ACCase CT domain) from the Protein Data Bank (PDB) to use as a template. c. Use a homology modeling software (e.g., MODELLER, SWISS-MODEL) to build a three-dimensional structural model of the target CT domain based on the template.